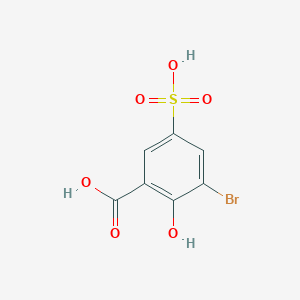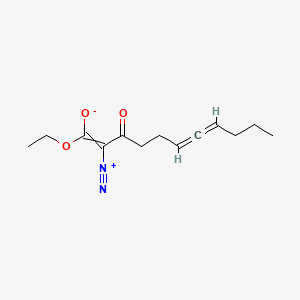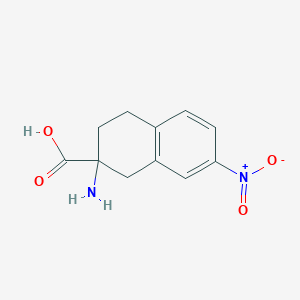![molecular formula C18H14N4O2 B14173076 N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine CAS No. 6311-06-4](/img/structure/B14173076.png)
N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is notable for its unique structure, which includes a benzhydrylideneamino group and a nitro-substituted pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE typically involves the condensation reaction between benzhydrylamine and 5-nitro-2-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(BENZHYDRYLIDENEAMINO)-5-AMINO-PYRIDIN-2-AMINE.
Reduction: Formation of N-(BENZHYDRYLAMINO)-5-NITRO-PYRIDIN-2-AMINE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE involves its interaction with various molecular targets. The Schiff base moiety allows it to form stable complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(BENZHYDRYLIDENEAMINO)-N-METHYL-ANILINE: Similar Schiff base structure but with a different aromatic ring.
N-(BENZHYDRYLIDENEAMINO)-2-AMINO-PYRIDINE: Lacks the nitro group, leading to different reactivity and applications.
N-(BENZHYDRYLIDENEAMINO)-4-NITRO-ANILINE: Similar nitro-substituted structure but with a different aromatic system.
Uniqueness
N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE is unique due to the presence of both the benzhydrylideneamino group and the nitro-substituted pyridine ring
Eigenschaften
CAS-Nummer |
6311-06-4 |
|---|---|
Molekularformel |
C18H14N4O2 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
N-(benzhydrylideneamino)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C18H14N4O2/c23-22(24)16-11-12-17(19-13-16)20-21-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H,(H,19,20) |
InChI-Schlüssel |
POMCGATYNTZTQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14172995.png)


![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)
![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)

methanone](/img/structure/B14173052.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)


![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
